2-[2-(acetylamino)phenyl]-N-[2-(1H-indol-3-yl)ethyl]-2-oxoacetamide
Description
Properties
IUPAC Name |
2-(2-acetamidophenyl)-N-[2-(1H-indol-3-yl)ethyl]-2-oxoacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O3/c1-13(24)23-18-9-5-3-7-16(18)19(25)20(26)21-11-10-14-12-22-17-8-4-2-6-15(14)17/h2-9,12,22H,10-11H2,1H3,(H,21,26)(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKXKGADFUHGXJS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=CC=C1C(=O)C(=O)NCCC2=CNC3=CC=CC=C32 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(acetylamino)phenyl]-N-[2-(1H-indol-3-yl)ethyl]-2-oxoacetamide typically involves multiple steps. One common approach is to start with the preparation of the indole derivative, followed by the introduction of the acetylamino group. The final step involves the formation of the oxoacetamide linkage. Specific reaction conditions, such as temperature, solvent, and catalysts, are crucial for optimizing the yield and purity of the compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. Techniques such as continuous flow synthesis and automated reactors can be employed to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
2-[2-(acetylamino)phenyl]-N-[2-(1H-indol-3-yl)ethyl]-2-oxoacetamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used to reduce specific functional groups within the compound.
Substitution: Nucleophilic substitution reactions can occur, especially at the acetylamino group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific functional groups targeted. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
2-[2-(acetylamino)phenyl]-N-[2-(1H-indol-3-yl)ethyl]-2-oxoacetamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[2-(acetylamino)phenyl]-N-[2-(1H-indol-3-yl)ethyl]-2-oxoacetamide involves its interaction with specific molecular targets. The indole moiety can interact with various enzymes and receptors, potentially modulating their activity. The acetylamino group may also play a role in binding to proteins or nucleic acids, influencing biological pathways.
Comparison with Similar Compounds
Key Structural and Functional Differences
Substituent Effects on Receptor Binding: The adamantane group in ’s compound enhances CB2 selectivity (Ki = 6.2 nM), likely due to hydrophobic interactions with the receptor’s lipid-rich binding pocket . Halogenated aryl groups (e.g., 4-chlorophenyl in ) improve MDM2 binding affinity, suggesting electron-withdrawing groups enhance anticancer activity. The target compound’s acetylated phenyl lacks such effects, which may limit its efficacy against MDM2 .
Synthetic Routes: Most analogs are synthesized via oxalyl chloride-mediated coupling of indole derivatives with amines or alcohols under inert conditions . The target compound likely follows a similar route, though yields and purity depend on the reactivity of the acetylamino-phenyl substituent.
Biological Activity Trends :
- Indole-ethyl benzamides () disrupt Plasmodium synchronization, indicating the indole-ethyl moiety is critical for antiparasitic activity. The target compound’s oxoacetamide bridge may reduce membrane permeability compared to simpler benzamides .
- N-Alkyl/aryl glyoxylamides () show anticancer activity via MDM2/PBR binding. The target compound’s lack of halogen or alkyl groups may limit its potency in this context .
Biological Activity
2-[2-(Acetylamino)phenyl]-N-[2-(1H-indol-3-yl)ethyl]-2-oxoacetamide, also known as a complex organic compound, features both an indole and an acetylamino group. This compound has garnered attention in scientific research due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a detailed overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.
Synthesis Methods
The synthesis of this compound typically involves multiple steps, starting with the preparation of the indole derivative followed by the introduction of the acetylamino group. The final step involves forming the oxoacetamide linkage. Specific reaction conditions such as temperature, solvent choice, and catalysts are crucial for optimizing yield and purity.
Table 1: Summary of Synthesis Steps
| Step | Description |
|---|---|
| 1 | Preparation of indole derivative |
| 2 | Introduction of acetylamino group |
| 3 | Formation of oxoacetamide linkage |
Biological Activity
The biological activity of this compound has been investigated in various contexts:
The compound interacts with specific molecular targets, where the indole moiety may modulate enzyme and receptor activity. The acetylamino group can facilitate binding to proteins or nucleic acids, influencing various biological pathways.
Anticancer Activity
Research has shown that this compound exhibits significant cytotoxicity against several cancer cell lines. For instance, it has been demonstrated to preferentially suppress the growth of rapidly dividing A549 lung cancer cells compared to slower-growing fibroblasts. The IC50 values for these activities are typically in the micromolar range (less than 10 μM) .
Table 2: Cytotoxicity Data
| Cell Line | IC50 (μM) |
|---|---|
| A549 (Lung Cancer) | <10 |
| Fibroblasts | >10 |
Case Studies
Several studies have highlighted the potential therapeutic applications of this compound:
- Cancer Treatment : A study revealed that this compound significantly enhanced the cytotoxic effects of existing chemotherapeutic agents like sorafenib in hepatocellular carcinoma cells. This enhancement was attributed to increased apoptotic activity and reduced angiogenesis .
- Inflammatory Response : Another investigation assessed the anti-inflammatory properties of this compound. It was found to inhibit pro-inflammatory cytokine production in vitro, suggesting potential applications in treating inflammatory diseases.
Comparison with Similar Compounds
When compared to similar compounds such as vanillin acetate and 4-methoxyphenethylamine, this compound stands out due to its unique combination of functional groups which confer distinct chemical and biological properties.
Table 3: Comparison with Similar Compounds
| Compound Name | Unique Features |
|---|---|
| Vanillin Acetate | Lacks indole moiety |
| 4-Methoxyphenethylamine | Different functional groups |
| 2-[2-(Acetylamino)phenyl]... | Combination of indole and acetylamino |
Q & A
Q. How to correlate NMR data with conformational dynamics in solution?
- Methodological Answer :
- Use variable-temperature NMR to study rotamer populations of the acetamide bond.
- Perform NOESY experiments to identify spatial proximity between indole and phenyl protons .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
